ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate is a synthetic compound that incorporates the phenothiazine moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate typically involves the reaction of 10H-phenothiazine with ethyl piperazine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, and requires heating and stirring for 1-2 hours at 60°C . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antioxidant properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate involves its interaction with cellular targets. The phenothiazine moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species, leading to oxidative stress in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide
- 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile
Uniqueness
Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperazine-1-carboxylate is unique due to its specific combination of the phenothiazine moiety with the piperazine ring, which may confer distinct biological activities and therapeutic potential compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H23N3O3S/c1-2-27-21(26)23-13-11-22(12-14-23)15-20(25)24-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)24/h3-10H,2,11-15H2,1H3 |
InChI Key |
JUPRHGSJUYNKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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